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molecular formula C14H16N2O2 B3048639 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 17783-46-9

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Cat. No. B3048639
M. Wt: 244.29 g/mol
InChI Key: LAEFEQWBXJQNGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954507

Procedure details

In a dry flask were mixed 15 g of dry pyridine hydrochloride and 3.15 g (130 mmol) of 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo [3.2.1] octane prepared according to U.S. Pat. No. 3,328,398 in 1967, Jun. 27. The mixture was heated in an oil bath preheated at 220° C. for 20 mn, cooled in an ice-bath, dissolved in 90 ml water, extracted four times with 100 ml ethyl ether. The organic layers were collected and dried over magnesium sulfate. After removing the solvent, the residue was chromatographied over silica-gel using dichloromethane/ethylacetate (80:20) to afford 1.5 g of the title compound (50%). M.P. 72° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.[CH2:8]([N:15]1[C:21](=[O:22])[CH:20]2[N:23](C)[CH:17]([CH2:18][CH2:19]2)[C:16]1=[O:25])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[CH2:8]([N:15]1[C:16](=[O:25])[CH:17]2[NH:23][CH:20]([CH2:19][CH2:18]2)[C:21]1=[O:22])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
3.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2C)=O
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated at 220° C. for 20 mn
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 100 ml ethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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